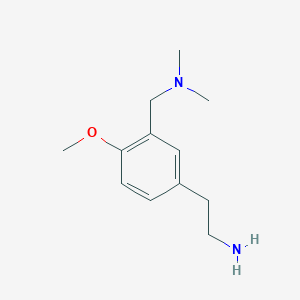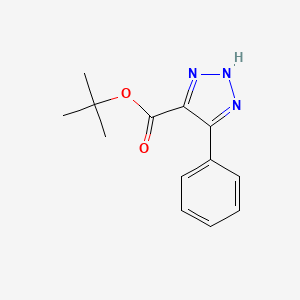
tert-Butyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a tert-butyl group, a phenyl group, and a carboxylate group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is between an azide and an alkyne to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the triazole ring into other heterocyclic structures.
Substitution: The phenyl group or the tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to interact with enzymes and receptors makes it a candidate for the treatment of various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications in electronics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The phenyl and tert-butyl groups contribute to its hydrophobic interactions, enhancing its binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
5-Phenyl-1H-1,2,3-triazole: Lacks the tert-butyl and carboxylate groups, making it less hydrophobic and less reactive in certain chemical reactions.
tert-Butyl 1H-1,2,3-triazole-4-carboxylate: Lacks the phenyl group, which affects its binding affinity and reactivity.
Phenyl 1H-1,2,3-triazole-4-carboxylate: Lacks the tert-butyl group, impacting its stability and hydrophobic interactions.
Uniqueness: tert-Butyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of its functional groups. The presence of the tert-butyl group enhances its stability and hydrophobicity, while the phenyl group increases its binding affinity to biological targets. The carboxylate group allows for further functionalization, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C13H15N3O2 |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
tert-butyl 5-phenyl-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)11-10(14-16-15-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,15,16) |
Clé InChI |
OKDBTRVSJZAJEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NNN=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13487944.png)
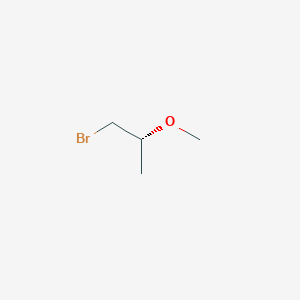

![rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate](/img/structure/B13487958.png)
![ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487968.png)
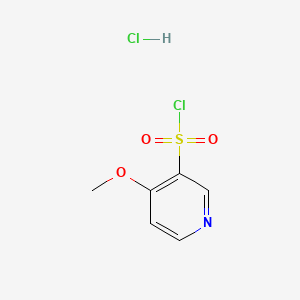
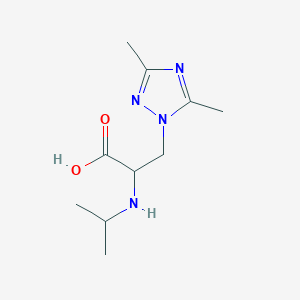
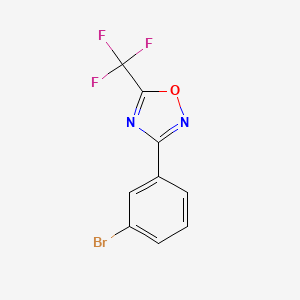
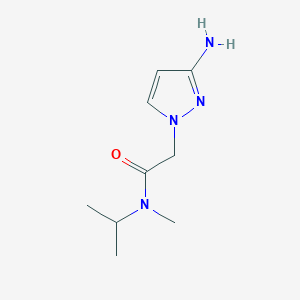
![Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate](/img/structure/B13487983.png)
![2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13487991.png)
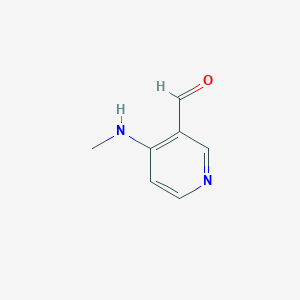
![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B13488004.png)
